Methyl helenynolate Methyl helenynolate
Brand Name: Vulcanchem
CAS No.: 870-09-7
VCID: VC17138979
InChI: InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b15-12+/t18-/m1/s1
SMILES:
Molecular Formula: C19H32O3
Molecular Weight: 308.5 g/mol

Methyl helenynolate

CAS No.: 870-09-7

Cat. No.: VC17138979

Molecular Formula: C19H32O3

Molecular Weight: 308.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl helenynolate - 870-09-7

Specification

CAS No. 870-09-7
Molecular Formula C19H32O3
Molecular Weight 308.5 g/mol
IUPAC Name methyl (E,9S)-9-hydroxyoctadec-10-en-12-ynoate
Standard InChI InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b15-12+/t18-/m1/s1
Standard InChI Key FELTUBZGYRTKDL-NKAIQICCSA-N
Isomeric SMILES CCCCCC#C/C=C/[C@H](CCCCCCCC(=O)OC)O
Canonical SMILES CCCCCC#CC=CC(CCCCCCCC(=O)OC)O

Introduction

Structural and Molecular Characteristics

Methyl helenynolate belongs to the family of oxygenated fatty acid esters, distinguished by its hybrid alkenyne backbone and stereospecific hydroxyl group. The IUPAC name, methyl (E,9SE,9S)-9-hydroxyoctadec-10-en-12-ynoate, reflects its configuration:

  • A trans (EE) double bond at the 10th carbon.

  • A triple bond at the 12th carbon.

  • A hydroxyl group at the 9th carbon in the SS-configuration .

The compound’s isomeric SMILES notation, \text{CCCCCC#C/C=C/[C@H](CCCCCCCC(=O)OC)O}, underscores its stereochemical complexity . Its three-dimensional conformation, accessible via PubChem’s 3D structure model, reveals a bent geometry due to the conjugated enyne system, which may influence its reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties of Methyl Helenynolate

PropertyValue/DescriptionSource
CAS No.870-09-7
Molecular FormulaC19H32O3\text{C}_{19}\text{H}_{32}\text{O}_3
Molecular Weight308.5 g/mol
IUPAC NameMethyl (E,9SE,9S)-9-hydroxyoctadec-10-en-12-ynoate
SMILES\text{CCCCCC#C/C=C/[C@H](CCCCCCCC(=O)OC)O}
InChIKeyFELTUBZGYRTKDL-NKAIQICCSA-N

Synthesis and Reaction Pathways

The synthesis of methyl helenynolate is historically rooted in the base-catalyzed isomerization of epoxy esters, a reaction pioneered by Conacher and Gunstone in 1968 . Their work demonstrated that methyl crepenynate (methyl 9,10-epoxyoctadec-12-ynoate) undergoes rearrangement under basic conditions to yield racemic methyl helenynolate . This transformation proceeds via a proposed mechanism involving epoxide ring opening, hydride shift, and subsequent hydroxyl group formation .

Key Synthetic Steps:

  • Epoxidation: Crepenynic acid (octadec-12-ynoic acid) is epoxidized at the 9,10-position to form methyl crepenynate.

  • Base-Catalyzed Rearrangement: Treatment with a strong base (e.g., potassium tert-butoxide) induces ring opening and hydroxyl group migration, yielding methyl helenynolate .

This method mirrors the synthesis of related compounds like methyl coriolate, underscoring the versatility of epoxy ester rearrangements in generating conjugated systems .

Table 2: Comparative Synthesis of Methyl Helenynolate and Analogues

Starting MaterialProductConditionsYieldSource
Methyl crepenynateRacemic methyl helenynolateKOtBu, refluxModerate
Methyl vernolateMethyl coriolateSimilar base conditionsHigh

Historical Context and Recent Advances

First synthesized in the late 1960s, methyl helenynolate emerged from studies on epoxy acid rearrangements in seed oils . Recent commercial availability (e.g., Vulcanchem’s 2024 listing) has renewed interest in its applications. Current research focuses on:

  • Pharmaceutical Derivatives: Modifying the hydroxyl or ester groups to enhance bioavailability.

  • Material Science: Exploiting its conjugated system for conductive polymers or sensors.

Challenges and Future Directions

Despite its potential, several hurdles remain:

  • Stereochemical Purity: Current synthetic routes yield racemic mixtures; asymmetric synthesis is needed for pharmaceutical use.

  • Toxicity Profiling: No data exist on mammalian toxicity or pharmacokinetics.

  • Scalability: Improving yields from epoxy ester precursors is essential for industrial adoption .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator